molecular formula C10H15FO2 B8742899 ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate

ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate

Cat. No.: B8742899
M. Wt: 186.22 g/mol
InChI Key: RBHLOSSYNYIVSF-UHFFFAOYSA-N
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Description

ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is a fluorinated organic compound with the molecular formula C10H15FO2. This compound is known for its unique structure, which includes a fluoro group and a methylene group attached to a cyclohexane ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methylene group can also participate in reactions that modify the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-chloro-4-methylenecyclohexanecarboxylate
  • Ethyl 1-bromo-4-methylenecyclohexanecarboxylate
  • Ethyl 1-iodo-4-methylenecyclohexanecarboxylate

Uniqueness

ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15FO2

Molecular Weight

186.22 g/mol

IUPAC Name

ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate

InChI

InChI=1S/C10H15FO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h2-7H2,1H3

InChI Key

RBHLOSSYNYIVSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=C)CC1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-methylenecyclohexanecarboxylate (2 g, 11.89 mmol) in THF (5 mL) was cooled at −78° C. and then added over a period of 5 min to the LDA solution. The resulted reaction mixture was stirred at −78° C. for 0.5 h. Then a solution of N-fluorobenzenesulfonamide (4.2 g, 13.32 mmol) in THF (25 mL) was added dropwise over a period of 5 min. The reaction mixture was stirred in the cool bath and allowed to slowly reach rt. After 18 h, it was diluted with EtOAc, washed with a saturated aqueous solution of NH4Cl (2×), water and brine. The organic layer was dried over MgSO4, concentrated and purified on a 25 g silica gel cartridge to afford the product as a liquid (1.97 g, 81% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.74 (t, J=1.6 Hz, 2H), 4.25 (q, J=7.2 Hz, 2H), 2.51-2.35 (m, 2H), 2.31-2.22 (m, 2H), 2.18-2.06 (m, 2H), 2.05-1.80 (m, 2H), 1.37-1.24 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

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